3-Bromo-2-chloroisonicotinamide

Vue d'ensemble

Description

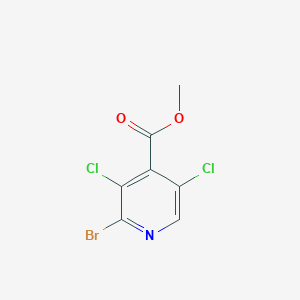

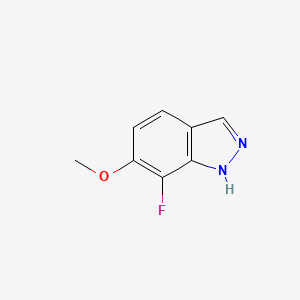

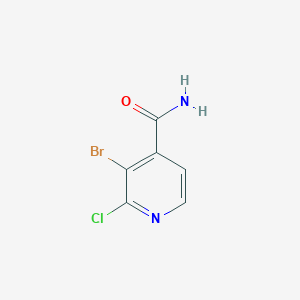

3-Bromo-2-chloroisonicotinamide is a chemical compound with the molecular formula C6H4BrClN2O . It has a molecular weight of 235.47 .

Molecular Structure Analysis

The molecular structure of 3-Bromo-2-chloroisonicotinamide consists of a pyridine ring substituted with bromo and chloro groups . The exact spatial arrangement of these atoms and their bonds would require more detailed spectroscopic data for precise determination.Physical And Chemical Properties Analysis

3-Bromo-2-chloroisonicotinamide is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability would require experimental determination.Applications De Recherche Scientifique

Catalytic Processes and Organic Synthesis

One notable application of compounds structurally related to 3-Bromo-2-chloroisonicotinamide involves their use in organic synthesis, particularly in catalytic processes. For example, ortho-metalation of unprotected 3-bromo and 3-chlorobenzoic acids with hindered lithium dialkylamides showcases a method where bromo- and chloro-substituted compounds serve as precursors for the generation of lithium 3-chloro/bromo-2-lithiobenzoates. These intermediates are crucial for synthesizing a variety of 2-substituted-3-chloro/bromobenzoic acids, highlighting the role of bromo-chloro compounds in facilitating complex organic transformations (Gohier & Mortier, 2003).

Environmental and Water Treatment Studies

Significant research has focused on the environmental behavior and treatment of bromo- and chloro-containing compounds, especially their interactions with disinfection processes in water treatment. For instance, studies on the formation of disinfection by-products (DBPs) during water treatment processes reveal that bromo- and chloro-substituted compounds can lead to the generation of trihalomethanes and haloacetic acids, posing potential health risks. These findings are crucial for understanding the environmental impact of such compounds and for developing safer water treatment strategies (Duong et al., 2003).

Analytical and Sensing Techniques

Research has also explored the use of bromo- and chloro-substituted compounds in developing sensitive analytical and sensing techniques. For example, the application of a sensitive electrochemical sensing system for detecting bromate, a disinfection by-product, highlights the role of bromo- and chloro-substituted compounds in enhancing detection sensitivity and accuracy in environmental monitoring. This is particularly relevant in assessing the safety of drinking water and in ensuring compliance with health guidelines (Lee & Jang, 2017).

Mécanisme D'action

Target of Action

3-Bromo-2-chloroisonicotinamide is a derivative of niacin, also known as vitamin B3 . Niacin exists as several molecular compounds that act as the nicotinamide coenzymes precursors . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

The compound’s interaction with its targets results in a variety of effects. Niacin, the parent compound of 3-Bromo-2-chloroisonicotinamide, has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Biochemical Pathways

The biochemical pathways affected by 3-Bromo-2-chloroisonicotinamide are primarily those involving niacin and its coenzymes. These coenzymes are involved in redox reactions catalyzed by various enzymes .

Pharmacokinetics

The parent compound, niacin, is known to have high gi absorption and is bbb permeant . The skin permeation of niacin is low .

Result of Action

The molecular and cellular effects of 3-Bromo-2-chloroisonicotinamide’s action are likely to be similar to those of niacin, given their structural similarity. Niacin plays a vital role in maintaining efficient cellular function . Further study of its effects on various physiological processes, including the gut microbiome and epigenetic regulation, may lead to new discoveries and treatments for various diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromo-2-chloroisonicotinamide. For instance, the phytohormone abscisic acid, induced in response to a variety of environmental stresses, plays an important role in modulating diverse plant–pathogen interactions . .

Propriétés

IUPAC Name |

3-bromo-2-chloropyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O/c7-4-3(6(9)11)1-2-10-5(4)8/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUQVBAAZVDBDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-chloroisonicotinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.